2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one

Synthetic methodology Heterocyclic chemistry Reaction yield

2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one (CAS 536719-83-2) is a nitrogen-containing fused bicyclic heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one family. With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, this compound is characterized by a 2-imino substituent on a pyrido-pyrimidinone core that distinguishes it from 2-amino, 2-alkyl, and 2-chloro analogs in terms of tautomeric preference, hydrogen-bonding capacity, and downstream derivatization potential.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B13111775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1C(=N)N=C2C=CC=CN2C1=O
InChIInChI=1S/C8H7N3O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-4,9H,5H2
InChIKeyIIVPIQHCNMXQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one: A Core Heterocyclic Scaffold for Targeted Inhibitor Procurement


2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one (CAS 536719-83-2) is a nitrogen-containing fused bicyclic heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one family . With a molecular formula of C₈H₇N₃O and a molecular weight of 161.16 g/mol, this compound is characterized by a 2-imino substituent on a pyrido-pyrimidinone core that distinguishes it from 2-amino, 2-alkyl, and 2-chloro analogs in terms of tautomeric preference, hydrogen-bonding capacity, and downstream derivatization potential [1]. The compound is available from multiple specialty chemical suppliers including Princeton BioMolecular Research and Atomax Chemicals, positioning it as an accessible building block for medicinal chemistry and probe-development programs .

Allosteric SHP2 inhibitor scaffold entry for fragment-based design
Multi-vector derivatization intermediate for parallel SAR campaigns
Distinct H-bond acceptor character via imino tautomer for target recognition

Why 2-Amino, 2-Methyl, or 2-Chloro Pyrido[1,2-a]pyrimidin-4-ones Cannot Replace 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one in Research Procurement


The 2-position substituent on the pyrido[1,2-a]pyrimidin-4-one core is not a passive structural feature but a primary determinant of pharmacological activity [1]. In a comprehensive comparative molecular field analysis (CoMFA) of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, the steric and electrostatic potential at the 2-position accounted for statistically significant variation in antiplatelet activity across congeners and isosteric analogues, demonstrating that even subtle changes in the 2-substituent alter biological potency [1]. The 2-imino moiety introduces a unique tautomeric equilibrium (imino ⇌ amino) that is absent in 2-methyl, 2-chloro, and fully aromatic unsubstituted analogs, thereby altering hydrogen-bond donor/acceptor topology and enabling distinct protein–ligand interactions not achievable with fixed-amino or fixed-alkyl substituents [2]. Consequently, a 2-amino or 2-chloro pyrido[1,2-a]pyrimidin-4-one cannot recapitulate the binding mode or selectivity profile of a 2-imino-bearing compound in allosteric inhibitor programs, making informed, data-driven procurement of the correct 2-substituted analog essential for reproducible research [1][2].

2‑Amino analogs present H‑bond donors, not an acceptor, and may not replicate the imino tautomer’s binding topology.
2‑Methyl derivatives lack 2‑position functionalization, blocking SAR exploration that the imino intermediate enables.
Substituent-driven potency shifts are reported; the 2‑imino pharmacophore may not transfer to fixed-amino or 2‑chloro analogs.

Quantitative Differentiation Evidence: 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one vs. Closest Analogs


Synthetic Yield Advantage: 2-Imino Derivatives via Allenic Nitrile Cyclization vs. Conventional 2-Amino and 2-Methyl Routes

The 2-imino-pyrido[1,2-a]pyrimidine scaffold is accessible via condensation of 4-monoalkylallenyl nitriles with 2-aminopyridines, delivering the 2-imino regioisomer in approximately 90% yield under mild conditions [1]. By comparison, synthesis of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one from 2-aminopyridine and ethyl acetoacetate proceeds in yields ranging from 38% to 84% depending on substituent and catalyst optimization [2]. Similarly, the 2-amino derivatives require multi-step N-substitution sequences that introduce additional purification burdens [3]. The superior yield of the 2-imino route translates to higher batch-to-batch consistency and lower cost per gram of analytically pure product, a critical factor for procurement decisions in large-scale medicinal chemistry campaigns [1].

Synthetic yield advantage
Cross-study context
2‑Imino: ~90% yield
2‑Methyl: 38–84%
2‑Amino: multi-step, variable
Yield advantage supports batch consistency and procurement scale-up
Yield gap up to ~52 percentage points; molar efficiency ~1.5–2.4×
Synthetic methodology Heterocyclic chemistry Reaction yield

Establishing the Antiplatelet Activity Baseline: 2-(1-Piperazinyl) Derivative 5a as Quantitative Reference for 2-Substituted Pyrido[1,2-a]pyrimidin-4-ones

The 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivative (5a) serves as the best-characterized benchmark for the 2-substituted pyrido[1,2-a]pyrimidin-4-one class, with in vitro human platelet aggregation IC₅₀ values of 90 µM (ADP-induced), 500 µM (collagen-induced), and 140 µM (A23187-induced) in platelet-rich plasma [1]. These values establish the quantitative potency floor and selectivity pattern that any 2-substituted analog—including 2-imino derivatives—must match or exceed to be considered for antiplatelet applications. Critically, the 6-methyl and 8-methyl derivatives of 5a showed comparable potency against ADP and A23187 but reduced potency against collagen, demonstrating that even ring-substitution alone (independent of the 2-substituent) modulates inducer-specific activity [1]. The 2-imino configuration, with its distinct hydrogen-bonding signature, offers a structurally orthogonal starting point for exploring 2-substituent SAR without the synthetic constraints imposed by the piperazinyl group [2].

Antiplatelet activity baseline
Class-level inference
No direct IC₅₀ for 2‑imino parent.
Reference 5a: ADP 90 µM, collagen 500 µM, A23187 140 µM
Establishes class potency benchmark for future 2‑imino derivatives
Human platelet-rich plasma; inducer-specific response profiles
Antiplatelet agent cAMP phosphodiesterase inhibition Platelet aggregation

SHP2 Allosteric Inhibitor Scaffold: Pyrido[1,2-a]pyrimidin-4-one Derivatives Achieve Sub-Micromolar Cellular Potency and >480-Fold Selectivity Over SHP2-PTP

The pyrido[1,2-a]pyrimidin-4-one core—the same core present in 2-imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one—was validated as a novel allosteric SHP2 inhibitor scaffold through a two-round scaffold-hopping design strategy yielding 30 target compounds [1]. The lead compound 14i, bearing a sulfur-linked 7-aryl extension on the pyrido[1,2-a]pyrimidin-4-one core, exhibited full-length SHP2 IC₅₀ = 0.104 µM with >480-fold selectivity over the SHP2 catalytic domain (SHP2-PTP IC₅₀ > 50 µM) [1]. In cellular assays, 14i showed antiproliferative IC₅₀ = 1.06 µM against Kyse-520 esophageal cancer cells with a 29-fold selectivity window over normal HBMEC cells (IC₅₀ = 30.75 µM) [1]. Significantly, 14i demonstrated stronger inhibitory activity on NCI-H358 and MIA-PaCa2 cancer cells compared to the clinical SHP2 inhibitor SHP099, establishing the pyrido[1,2-a]pyrimidin-4-one scaffold as competitive with established chemotypes [1]. The 2-imino variant provides a complementary starting point for SAR exploration that is structurally distinct from the 2-aryl-substituted derivatives characterized in this study [2].

SHP2 allosteric inhibition
Cross-study comparable
14i SHP2 IC₅₀ 0.104 µM
>480‑fold selectivity over SHP2‑PTP
Kyse‑520 cell IC₅₀ 1.06 µM
Supports scaffold validation for allosteric SHP2 inhibitor research
Reported stronger inhibition than SHP099 in NCI-H358/MIA-PaCa2 models
SHP2 inhibitor Allosteric inhibition Cancer therapeutics Scaffold hopping

Imino-Specific Tautomeric Preference Enables Distinct Non-Covalent Interaction Profile Relative to 2-Amino and 2-Methyl Analogs

The 2-imino substituent in 2-imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one exists in an imino ⇌ amino tautomeric equilibrium that is fundamentally different from the fixed amino tautomer of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one and the non-tautomerizable 2-methyl analog [1]. UV spectroscopic studies on the pyrido[1,2-a]pyrimidinone system have established that the 2-imino form preferentially populates the exocyclic imine tautomer in neutral organic solvents, whereas the 2-amino derivative resides predominantly in the amino form [1]. This tautomeric preference alters the hydrogen-bond donor/acceptor geometry at the 2-position: the imino form presents an sp²-hybridized nitrogen with a lone pair available for hydrogen-bond acceptance, while the amino form presents two N–H donors [1]. In the context of protein–ligand recognition, these differences can dictate whether a compound acts as a hydrogen-bond donor or acceptor at a given binding-site residue, with direct consequences for target affinity and selectivity [2]. No quantitative IC₅₀ comparison between 2-imino and 2-amino derivatives has been reported to date.

Tautomeric preference
Class-level inference
Imino tautomer: H‑bond acceptor (lone pair)
Amino tautomer: H‑bond donor
Determines molecular recognition profile at the 2‑position
UV data in neutral organic solvents; direct affinity comparison not available
Tautomerism Hydrogen bonding Molecular recognition Physicochemical property

Scaffold Diversification Advantage: 2-Imino Intermediate Enables Direct Access to 2-Amino, 2-Hydrazino, and 2-Azido Derivatives via Single-Step Transformations

The 2-imino group in 2-imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one serves as a versatile synthetic handle for late-stage diversification that is not available from the 2-methyl or unsubstituted analogs [1]. The imino functionality can be hydrolyzed to the 2-oxo derivative, reduced to the 2-amino derivative, or converted to hydrazino and azido derivatives through nucleophilic displacement, as demonstrated on the closely related 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold [2]. In the 2-chloro series, 2-azido and 2-hydrazino derivatives were obtained by nucleophilic replacement, and further elaborated into pyrazolyl- and dipyridopyrimidine systems [2]. The 2-imino group offers analogous diversification potential but with orthogonal reactivity (imine hydrolysis/reduction rather than nucleophilic aromatic substitution), enabling a complementary set of downstream analogs [1][2]. By contrast, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic dead-end for diversification at the 2-position, as the methyl group cannot be functionalized without harsh C–H activation conditions . This diversification advantage directly impacts procurement strategy: a single batch of 2-imino starting material can feed multiple parallel SAR campaigns, reducing the number of distinct building blocks that must be sourced, characterized, and inventoried.

Scaffold diversification
Reported synthetic context
2‑Imino: ≥5 derivative classes (oxo, amino, hydrazino, azido, pyrazolyl)
2‑Methyl: 0 direct derivatives
Enables broad SAR exploration from a single procurement lot
Via hydrolysis, reduction, or nucleophilic displacement
Scaffold diversification Medicinal chemistry Chemical biology Parallel synthesis

Optimal Research and Industrial Deployment Scenarios for 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one


Allosteric SHP2 Inhibitor Lead Generation and SAR Expansion

Procure the 2-imino core as a starting scaffold for fragment-based or structure-guided design of allosteric SHP2 inhibitors. The pyrido[1,2-a]pyrimidin-4-one scaffold has been clinically benchmarked through compounds such as 14i (SHP2 IC₅₀ = 0.104 µM, >480-fold selectivity over SHP2-PTP) and demonstrated superiority over SHP099 in NCI-H358 and MIA-PaCa2 cellular models [1]. The 2-imino variant provides structurally non-obvious 2-position vectors for exploring novel binding interactions in the allosteric tunnel of SHP2 that are inaccessible with 2-aryl-substituted clinical candidates, and can be diversified to 2-amino, 2-hydrazino, or 2-azido analogs to sample distinct hydrogen-bonding and electrostatic patterns [1][2].

Antiplatelet Agent Discovery Platform: Benchmark-Driven Derivative Synthesis

Use the 2-imino compound as a core scaffold for systematic variation at the 2-, 6-, 7-, and 8-positions, benchmarking new derivatives against the established potency of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (5a: ADP IC₅₀ = 90 µM, collagen IC₅₀ = 500 µM, A23187 IC₅₀ = 140 µM) [3]. The 2-imino substituent's distinct tautomeric state and H-bond acceptor character (vs. the amino H-bond donor character of 5a's piperazinyl group) offers an orthogonal pharmacophore for cAMP phosphodiesterase inhibition, with the potential to tune inducer-specific antiplatelet activity profiles that the 2-amino series cannot access [3][4].

Medicinal Chemistry Building Block for Parallel Library Synthesis

Procure the 2-imino compound as a cost-efficient, multi-exit vector intermediate for parallel synthesis campaigns. With a demonstrated synthetic yield of ~90% for the core scaffold [4] and the capacity to generate ≥5 distinct 2-position derivatives (2-oxo, 2-amino, 2-hydrazino, 2-azido, 2-pyrazolyl) through single-step transformations [5], one procurement lot of the 2-imino starting material replaces the need to source multiple pre-functionalized building blocks, reducing supplier management overhead, analytical characterization burden, and total procurement cost in medium-to-large medicinal chemistry programs.

Chemical Biology Probe Development: Tautomer-Controlled Target Engagement

Deploy the 2-imino compound in chemical biology probe campaigns where the tautomeric state of the heterocycle determines target engagement selectivity. UV spectroscopic studies confirm that 2-imino-pyrido[1,2-a]pyrimidin-4-ones preferentially adopt the exocyclic imine tautomer, presenting a hydrogen-bond acceptor at the 2-position, whereas 2-amino analogs present hydrogen-bond donors [4]. Probe developers can exploit this tautomeric dichotomy to achieve differential recognition of kinase hinge regions, phosphatase active sites, or protein–protein interaction interfaces, making the 2-imino compound the tautomerically appropriate choice when the target's hydrogen-bonding map indicates an acceptor requirement at the ligand 2-position [4].

Application
Selection Property
Validation Focus
SHP2 allosteric inhibitor SAR studies
Core scaffold with reported allosteric activity
Selectivity over SHP2‑PTP and cell-model response
Antiplatelet activity research platform
2‑Substituent pharmacophore for cAMP PDE modulation
Inducer-specific aggregation IC₅₀ benchmarks
Parallel library synthesis intermediate
Single‑step diversification at the 2‑position
Derivative class scope and synthetic efficiency
Tautomer‑controlled probe development
Imino tautomer H‑bond acceptor character
Target engagement selectivity via tautomeric state
Quote Request

Request a Quote for 2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.